

Application Notes & Protocols for the Mass Spectrometric Detection of (R,R)-Cilastatin

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Compound of Interest		
Compound Name:	(R,R)-Cilastatin	
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These application notes provide a comprehensive guide for the quantitative analysis of **(R,R)**-Cilastatin in biological matrices, particularly human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

(R,R)-Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic Imipenem.[1] Cilastatin prevents the renal metabolism of Imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity.[1] Accurate and sensitive quantification of Cilastatin is essential for clinical monitoring and drug development. LC-MS/MS offers high selectivity and sensitivity for the determination of Cilastatin in complex biological samples.[2][3][4]

Principle of the Method

This method utilizes a Liquid Chromatography (LC) system to separate Cilastatin from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for Cilastatin.

Experimental Protocols



Sample Preparation (Human Plasma)

A protein precipitation method is commonly employed for the extraction of Cilastatin from human plasma.[2]

Materials:

- Human plasma samples
- · Methanol, HPLC grade
- · Acetonitrile, HPLC grade
- Internal Standard (IS) solution (e.g., Meropenem or Oseltamivir Carboxylate)[2][5]
- Vortex mixer
- Centrifuge

Protocol:

- Allow plasma samples to thaw at room temperature.
- To 100 μL of plasma, add a suitable volume of the internal standard solution.
- Add 700 μL of cold acetonitrile to precipitate proteins.[6]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:



• High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Agilent TC-C18 (2) (150 mm × 4.6 mm, 5 μm)[2]	Waters X terra MS (C18, 250 mm × 4.6 mm, 5.0 μm)
Mobile Phase A	0.15% Formic acid in water[2]	Phosphate buffer (pH 7.30) and acetonitrile (98:2 v/v)
Mobile Phase B	Methanol[2]	Phosphate buffer (pH 2.80) and acetonitrile (68:32 v/v)
Gradient	Gradient elution[2]	Gradient elution
Flow Rate	0.8 mL/min[6]	1.0 mL/min
Column Temperature	35°C	35°C
Injection Volume	30 μL[6]	Not Specified

Mass Spectrometry (MS)

Instrumentation:

• Triple quadrupole mass spectrometer.

MS/MS Parameters:



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Monitoring Mode	Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z)	359.7[2]
Product Ion (m/z)	97.0[2]
Internal Standard (Meropenem)	m/z 384.1 → 141.1[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the determination of Cilastatin in human plasma.[2]

Parameter	Result
Linearity Range	0.1 - 100.0 μg/mL
Correlation Coefficient (r)	> 0.99
Intra-day Accuracy	95.3% - 108.5%
Inter-day Accuracy	95.3% - 108.5%
Precision (RSDs)	< 9.3%
Extraction Recovery	77.4% - 84.3%
Matrix Effect	97.1% - 111.2%

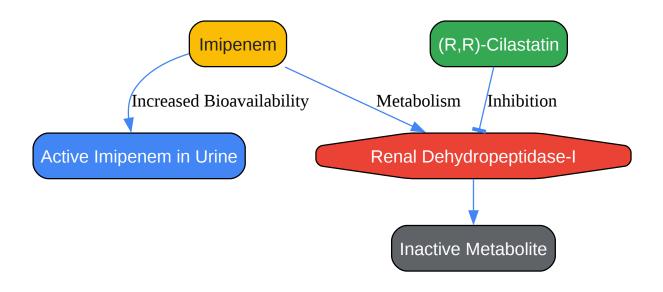
Visualizations





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Caption: Experimental workflow for Cilastatin quantification.



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Caption: Mechanism of Cilastatin action.

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